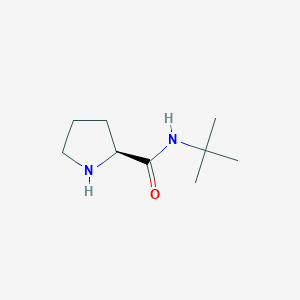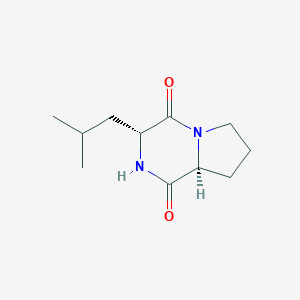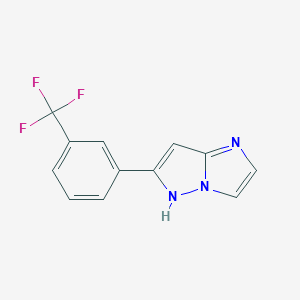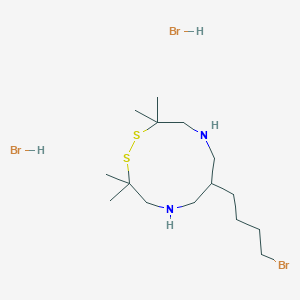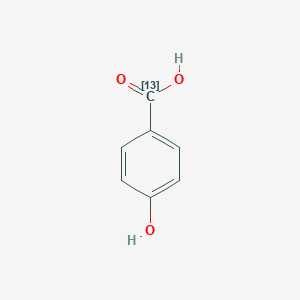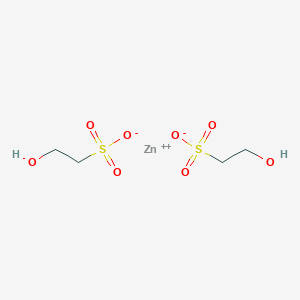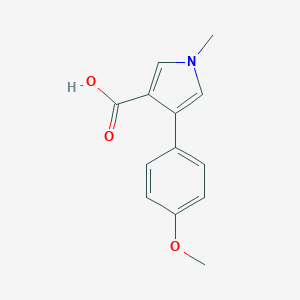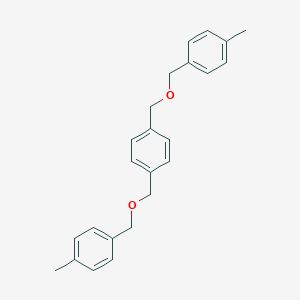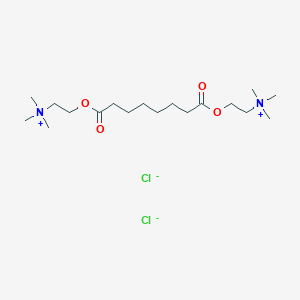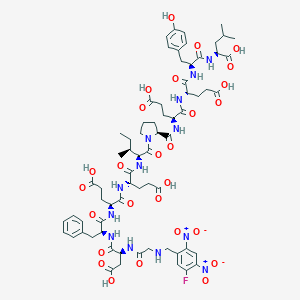
Hirudin (54-64), N(alpha)-dinitrofluorobenzyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hirudin (54-64), N(alpha)-dinitrofluorobenzyl-, commonly known as Hirulog, is a synthetic peptide that acts as a potent anticoagulant. It is a modified form of hirudin, a natural anticoagulant found in the saliva of leeches. Hirulog is widely used in scientific research for its unique biochemical and physiological properties.
Aplicaciones Científicas De Investigación
Hirulog is widely used in scientific research as a potent anticoagulant. It is used to study the coagulation cascade and the role of various clotting factors. Hirulog is also used in the development of new anticoagulant drugs. It is used to test the efficacy and safety of these drugs in preclinical studies.
Mecanismo De Acción
Hirulog acts as a direct thrombin inhibitor. It binds to the active site of thrombin and prevents the conversion of fibrinogen to fibrin, which is essential for clot formation. Hirulog also inhibits the activation of factor XIII, which is responsible for stabilizing the fibrin clot.
Efectos Bioquímicos Y Fisiológicos
Hirulog has several biochemical and physiological effects. It prolongs the activated partial thromboplastin time (aPTT) and the prothrombin time (PT), indicating its anticoagulant activity. Hirulog also reduces platelet aggregation and adhesion, which is essential for the formation of a stable clot. It has been shown to reduce the incidence of thrombotic events in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hirulog has several advantages for lab experiments. It is a potent and selective thrombin inhibitor, which makes it an ideal tool for studying the coagulation cascade. Hirulog has a short half-life, which allows for rapid reversal of its anticoagulant effects. However, Hirulog has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose needs to be carefully titrated to avoid bleeding complications. Hirulog is also expensive, which limits its use in large-scale experiments.
Direcciones Futuras
Hirulog has several potential future directions. It can be used in the development of new anticoagulant drugs, which can be used to treat various thrombotic disorders. Hirulog can also be used in combination with other anticoagulant drugs to improve their efficacy and safety. Further research is needed to explore the potential of Hirulog in these areas.
Conclusion:
Hirulog is a potent anticoagulant that is widely used in scientific research. It is synthesized using solid-phase peptide synthesis techniques and has several biochemical and physiological effects. Hirulog has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of Hirulog in the development of new anticoagulant drugs and its use in combination with other anticoagulant drugs.
Métodos De Síntesis
Hirulog is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The N(alpha)-dinitrofluorobenzyl- group is added to the N-terminus of the peptide chain during the synthesis. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Propiedades
Número CAS |
127761-72-2 |
|---|---|
Nombre del producto |
Hirudin (54-64), N(alpha)-dinitrofluorobenzyl- |
Fórmula molecular |
C68H88FN13O27 |
Peso molecular |
1538.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[(5-fluoro-2,4-dinitrophenyl)methylamino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C68H88FN13O27/c1-5-35(4)58(67(103)80-25-9-12-49(80)66(102)75-43(19-23-55(89)90)60(96)72-42(18-22-54(87)88)61(97)76-46(28-37-13-15-39(83)16-14-37)64(100)78-48(68(104)105)26-34(2)3)79-62(98)44(20-24-56(91)92)73-59(95)41(17-21-53(85)86)74-63(99)45(27-36-10-7-6-8-11-36)77-65(101)47(30-57(93)94)71-52(84)33-70-32-38-29-40(69)51(82(108)109)31-50(38)81(106)107/h6-8,10-11,13-16,29,31,34-35,41-49,58,70,83H,5,9,12,17-28,30,32-33H2,1-4H3,(H,71,84)(H,72,96)(H,73,95)(H,74,99)(H,75,102)(H,76,97)(H,77,101)(H,78,100)(H,79,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,104,105)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1 |
Clave InChI |
CLINWUHYIRWEBK-OLSQCLKESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNCC4=CC(=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNCC4=CC(=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNCC4=CC(=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F |
Otros números CAS |
127761-72-2 |
Secuencia |
GDFEEIPEEYL |
Sinónimos |
DNFB-hirudin (54-64) hirudin (54-64), N(alpha)-dinitrofluorobenzyl- N(alpha)-(dinitrifluorobenzyl)hirudin (54-64) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



